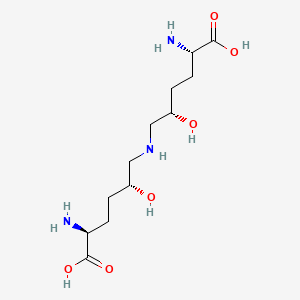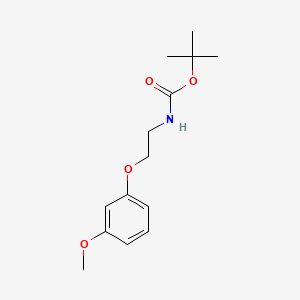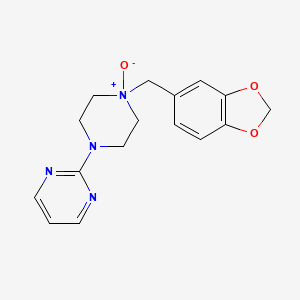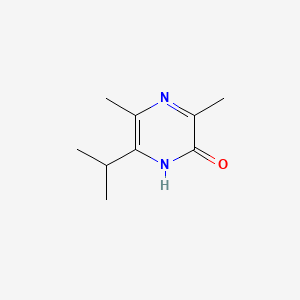
2,4,6-Trimethylbenzeneamine-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethylbenzeneamine-d11 is a deuterium-labeled compound with the molecular formula C9H2D11N and a molecular weight of 146.27 g/mol . This compound is a stable isotope-labeled analog of 2,4,6-trimethylbenzeneamine, which is commonly used in various scientific research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst . This process ensures the incorporation of deuterium atoms at specific positions within the molecule.
Industrial Production Methods
Industrial production of 2,4,6-Trimethylbenzeneamine-d11 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is then purified using techniques such as distillation and crystallization to obtain a high-purity compound suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylbenzeneamine-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines .
Scientific Research Applications
2,4,6-Trimethylbenzeneamine-d11 is widely used in scientific research due to its stable isotope labeling, which makes it valuable in various fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylbenzeneamine-d11 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and pathways due to the isotope effect, which alters the rate of chemical reactions. This property is particularly useful in studying reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzeneamine: The non-deuterated analog of 2,4,6-Trimethylbenzeneamine-d11.
2,4,6-Trimethylbenzoic acid: A related compound with a carboxylic acid functional group.
2,4,6-Trimethylbenzaldehyde: A compound with an aldehyde functional group.
Uniqueness
This compound is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracing and analysis in various chemical and biological studies, making it a valuable tool for researchers .
Properties
CAS No. |
1126138-13-3 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
146.277 |
IUPAC Name |
3,5-dideuterio-2,4,6-tris(trideuteriomethyl)aniline |
InChI |
InChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3/i1D3,2D3,3D3,4D,5D |
InChI Key |
KWVPRPSXBZNOHS-JXCHDVSKSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N)C |
Synonyms |
2,4,6-Tri(methyl-d3)-benzene-1,3-d2-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


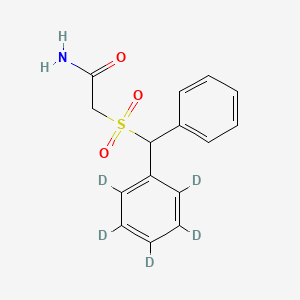
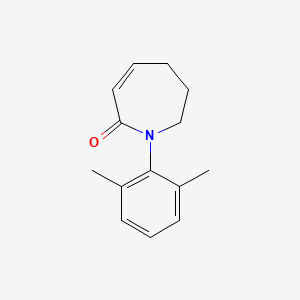


![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid](/img/structure/B590292.png)
![5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide](/img/structure/B590293.png)

